molecular formula C26H23NO B12804128 2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol CAS No. 16164-72-0

2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol

Cat. No.: B12804128
CAS No.: 16164-72-0
M. Wt: 365.5 g/mol
InChI Key: PMWCWPLKNZYGCB-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol is a complex organic compound that features a biphenyl group, a phenyl group, and a pyridinyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the use of Grignard reagents, where a biphenyl magnesium bromide reacts with a ketone derivative of pyridine and phenyl groups under controlled conditions. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For instance, the biphenyl and pyridinyl groups can facilitate binding to hydrophobic pockets in proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4’-(Pyridin-4-yl)-[1,1’-biphenyl]-2-amine: Shares the biphenyl and pyridinyl groups but differs in the functional groups attached.

    N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: Contains biphenyl groups but with different substituents and a thiophene ring.

Uniqueness

2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol is unique due to its combination of biphenyl, phenyl, and pyridinyl groups attached to a propanol backbone. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

16164-72-0

Molecular Formula

C26H23NO

Molecular Weight

365.5 g/mol

IUPAC Name

1-phenyl-2-(4-phenylphenyl)-1-pyridin-2-ylpropan-2-ol

InChI

InChI=1S/C26H23NO/c1-26(28,23-17-15-21(16-18-23)20-10-4-2-5-11-20)25(22-12-6-3-7-13-22)24-14-8-9-19-27-24/h2-19,25,28H,1H3

InChI Key

PMWCWPLKNZYGCB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C4=CC=CC=N4)O

Origin of Product

United States

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